Cas no 49814-46-2 (4-Chloro-2-methylthiophene-3-carboxylic acid)

4-Chloro-2-methylthiophene-3-carboxylic acid is a heterocyclic compound featuring a chloro-substituted thiophene ring with a methyl group at the 2-position and a carboxylic acid moiety at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its reactivity in cross-coupling and substitution reactions. The carboxylic acid functionality allows for further derivatization, such as esterification or amidation. Its well-defined reactivity and stability under standard conditions make it a valuable building block for constructing complex molecular architectures.
4-Chloro-2-methylthiophene-3-carboxylic acid structure
49814-46-2 structure
Product Name:4-Chloro-2-methylthiophene-3-carboxylic acid
CAS No:49814-46-2
MF:C6H5ClO2S
MW:176.620699644089
MDL:MFCD20648228
CID:5617295
PubChem ID:23361854
Update Time:2025-06-11

4-Chloro-2-methylthiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL8308963
    • EN300-2993262
    • TUEXJRSUTXRLBA-UHFFFAOYSA-N
    • 4-chloro-2-methylthiophene-3-carboxylic acid
    • 49814-46-2
    • 3-Thiophenecarboxylic acid, 4-chloro-2-methyl-
    • 4-Chloro-2-methylthiophene-3-carboxylic acid
    • MDL: MFCD20648228
    • Inchi: 1S/C6H5ClO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,1H3,(H,8,9)
    • InChI Key: TUEXJRSUTXRLBA-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(C)=C1C(=O)O

Computed Properties

  • Exact Mass: 175.9698783g/mol
  • Monoisotopic Mass: 175.9698783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 1.475±0.06 g/cm3(Predicted)
  • Boiling Point: 297.8±35.0 °C(Predicted)
  • pka: 4.00±0.40(Predicted)

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Additional information on 4-Chloro-2-methylthiophene-3-carboxylic acid

Introduction to 4-Chloro-2-methylthiophene-3-carboxylic acid (CAS No. 49814-46-2)

4-Chloro-2-methylthiophene-3-carboxylic acid, identified by the chemical compound identifier CAS No. 49814-46-2, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both chloro and carboxylic acid functional groups in its molecular structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in medicinal chemistry.

The structural framework of 4-Chloro-2-methylthiophene-3-carboxylic acid consists of a thiophene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, with a carboxylic acid functional group at the 3-position. This specific arrangement of substituents imparts unique reactivity and makes it a versatile building block for further chemical transformations. The compound's solubility characteristics, thermal stability, and reactivity profile are critical factors that influence its utility in synthetic pathways.

In recent years, 4-Chloro-2-methylthiophene-3-carboxylic acid has been extensively studied for its potential applications in the development of novel pharmaceuticals. The thiophene core is a common motif in many bioactive molecules, including antifungal, antibacterial, and anticancer agents. Researchers have leveraged the reactivity of this compound to develop new synthetic strategies that enable the efficient construction of complex drug candidates.

One of the most notable applications of 4-Chloro-2-methylthiophene-3-carboxylic acid is in the synthesis of thiophene-based ligands for metal-organic frameworks (MOFs). These MOFs have been explored for their potential use in catalysis, gas storage, and separation technologies. The chloro substituent on the thiophene ring allows for coordination with various metal ions, facilitating the formation of stable and functional MOF structures. This has opened up new avenues for research in materials science and nanotechnology.

Additionally, 4-Chloro-2-methylthiophene-3-carboxylic acid has been utilized in the development of agrochemicals. The structural features of this compound contribute to its efficacy as a precursor for herbicides and fungicides. The ability to modify its molecular structure allows chemists to fine-tune its biological activity, making it a valuable tool in crop protection strategies.

The pharmaceutical industry has also shown interest in 4-Chloro-2-methylthiophene-3-carboxylic acid due to its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Several studies have demonstrated its utility in constructing complex molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The carboxylic acid group provides a site for further functionalization, enabling the creation of molecules with enhanced pharmacological profiles.

Recent advancements in synthetic methodologies have further enhanced the utility of 4-Chloro-2-methylthiophene-3-carboxylic acid. Transition-metal-catalyzed reactions, such as cross-coupling reactions, have enabled the efficient introduction of diverse functional groups into its structure. These techniques have streamlined the synthesis process and allowed for the rapid exploration of novel derivatives.

The environmental impact of using 4-Chloro-2-methylthiophene-3-carboxylic acid as an intermediate has also been a subject of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where efficiency and environmental responsibility are paramount.

In conclusion, 4-Chloro-2-methylthiophene-3-carboxylic acid (CAS No. 49814-46-2) is a versatile and valuable compound with significant applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for chemists working on innovative drug discovery and material development. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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